

# Sulfo-Cyanine3.5 Carboxylic Acid: A Technical Guide for Advanced Research Applications

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## Compound of Interest

Compound Name: *Cyanine3.5 carboxylic acid*

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This in-depth technical guide provides a comprehensive overview of the core properties, experimental protocols, and applications of sulfo-**Cyanine3.5 carboxylic acid**, a versatile fluorescent dye essential for a wide range of research and drug development applications.

## Core Properties and Spectro-Physical Data

Sulfo-Cyanine3.5 is a water-soluble, orange-fluorescent dye belonging to the cyanine family of synthetic polymethine dyes. The presence of four sulfo groups significantly enhances its hydrophilicity, making it particularly suitable for bioconjugation in aqueous environments without the need for organic co-solvents.<sup>[1]</sup> Its fluorescence emission spectrum is situated between that of Cyanine3 and Cyanine5.<sup>[1]</sup> The carboxylic acid functional group is chemically inert under physiological conditions, which allows it to serve as a negative control in experiments involving its reactive derivatives.<sup>[1]</sup> However, this carboxyl group can be readily activated to form covalent linkages with primary amines on biomolecules.<sup>[1]</sup>

The key quantitative properties of sulfo-**Cyanine3.5 carboxylic acid** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Excitation Maximum ( $\lambda_{ex}$ )	~581 nm	[2]
Emission Maximum ( $\lambda_{em}$ )	~596 nm	[2]
Molecular Weight	~991.26 g/mol	[2]
Appearance	Dark purple powder	
Solubility	Good in water, DMF, and DMSO	
Storage Conditions	Store at -20°C in the dark, desiccated.	[1]

## Experimental Protocols

The utility of sulfo-**Cyanine3.5 carboxylic acid** in biological research stems from its ability to be covalently attached to various biomolecules such as proteins, antibodies, and nucleic acids. [2] This process, known as bioconjugation, typically involves the activation of the carboxylic acid group to make it reactive towards primary amines present on the target molecule. A widely used and effective method for this activation is the two-step carbodiimide-mediated coupling reaction using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS). [3][4]

## Two-Step EDC/Sulfo-NHS Coupling Protocol for Protein Labeling

This protocol outlines the general steps for conjugating sulfo-**Cyanine3.5 carboxylic acid** to a protein containing accessible primary amine residues (e.g., lysine side chains).

Materials:

- sulfo-**Cyanine3.5 carboxylic acid**
- Protein to be labeled (in an amine-free buffer, e.g., MES or PBS)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

- N-hydroxysulfosuccinimide (sulfo-NHS)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- Quenching Solution (e.g., 2-Mercaptoethanol or hydroxylamine)
- Purification column (e.g., Sephadex G-25)

#### Procedure:

- Protein Preparation:
  - Dissolve the protein in the Activation Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) and ammonium ions.
- Activation of sulfo-**Cyanine3.5 Carboxylic Acid**:
  - Equilibrate EDC and sulfo-NHS to room temperature.
  - Prepare fresh solutions of EDC and sulfo-NHS in water or Activation Buffer immediately before use.
  - Add a molar excess of EDC and sulfo-NHS to the sulfo-**Cyanine3.5 carboxylic acid** solution in Activation Buffer. A typical starting point is a 2-5 fold molar excess of EDC and a 5-10 fold molar excess of sulfo-NHS over the dye.
  - Incubate the activation reaction for 15-30 minutes at room temperature. This step forms a more stable sulfo-NHS ester intermediate.[5]
- Quenching of Excess EDC (Optional but Recommended):
  - Add a quenching agent like 2-mercaptoethanol to the reaction mixture to inactivate any remaining EDC.[4] This prevents unwanted crosslinking of the target protein.[5]
  - Alternatively, the activated dye can be purified at this stage using a desalting column to remove excess EDC and sulfo-NHS.

- Conjugation to the Protein:
  - Adjust the pH of the protein solution to 7.2-7.5 by adding Coupling Buffer.
  - Add the activated sulfo-Cyanine3.5 dye to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 to 20:1 is common.
  - Incubate the conjugation reaction for 1-2 hours at room temperature, protected from light.
- Purification of the Labeled Protein:
  - Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with an appropriate storage buffer (e.g., PBS).
  - The first colored fraction to elute will be the labeled protein.
- Characterization:
  - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of the dye (~581 nm).

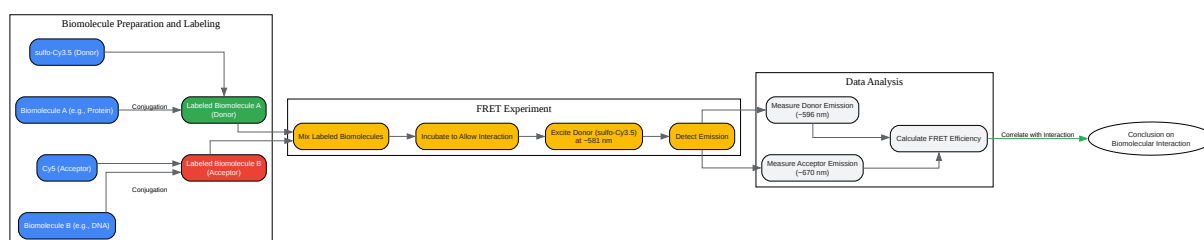
## Applications and Workflow Visualization

Sulfo-Cyanine3.5 and similar cyanine dyes are extensively used in various fluorescence-based applications, including:

- Fluorescence Microscopy: For high-resolution imaging of labeled cells and tissues.[\[2\]](#)
- Flow Cytometry: To provide distinct signals for cell sorting and analysis.[\[2\]](#)
- Bioconjugation: For efficient labeling of proteins, nucleic acids, and other biomolecules.[\[2\]](#)
- Förster Resonance Energy Transfer (FRET): As a donor or acceptor fluorophore to study molecular interactions and conformational changes.[\[6\]](#)[\[7\]](#)

## Example Experimental Workflow: FRET-Based Assay for Monitoring Biomolecular Interactions

The following diagram illustrates a typical workflow for a FRET-based experiment to monitor the interaction between two biomolecules, for example, a protein and a nucleic acid, using a sulfo-Cyanine3.5 derivative as the donor and another suitable fluorophore (e.g., Cy5) as the acceptor.



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